3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
Overview
Description
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one is a complex heterocyclic compound that contains a spiro linkage between an isoquinoline and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of isoquinoline derivatives with quinazoline precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spiro linkage. Additionally, the reaction conditions may include elevated temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced isoquinoline-quinazoline systems.
Scientific Research Applications
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dithione
- Spiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-imine
Uniqueness
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one is unique due to its spiro linkage and the presence of a bromine atom, which can be further functionalized.
Properties
IUPAC Name |
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-14-5-6-17-15(11-14)18(24)22-19-20(7-9-25-10-8-20)16-4-2-1-3-13(16)12-23(17)19/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXURDFIRVPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3CN4C2=NC(=O)C5=C4C=CC(=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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